Vinylmagnesium bromide
Description
Historical Context of Grignard Reagents
The discovery and development of Grignard reagents revolutionized the field of organic chemistry.
Victor Grignard's Pioneering Work and Nobel Prize
In 1900, the French chemist François Auguste Victor Grignard, while working under the supervision of Philippe Barbier at the University of Lyon, discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. nobelprize.orgthermofisher.comvapourtec.comuio.no This discovery was a significant breakthrough, as these reagents, now known as Grignard reagents, provided a reliable method for forming new carbon-carbon bonds. chemistryviews.orgbyjus.com Grignard's initial work involved studying the reactions of these organomagnesium compounds with various carbonyl compounds like aldehydes and ketones to produce alcohols. nobelprize.orgvapourtec.com In recognition of his discovery and its profound impact on the advancement of organic chemistry, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, sharing the prize with Paul Sabatier. nobelprize.orgchemistryviews.orgbyjus.com His doctoral thesis, published in 1901, detailed the preparation and synthetic applications of these "mixed organomagnesium compounds". nobelprize.orgchemistryviews.org
Evolution of Grignard Chemistry
Following Grignard's initial discovery, the field of Grignard chemistry rapidly expanded. Chemists began to explore the full potential of these reagents, applying them to a wide array of electrophiles beyond simple aldehydes and ketones. nobelprize.org The versatility and ease of preparation of Grignard reagents led to their widespread adoption in organic synthesis. acs.org Over the years, research has led to a deeper understanding of the nature of Grignard reagents in solution, including the famous Schlenk equilibrium, which describes the equilibrium between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.org The development of "turbo-Grignards," such as iPrMgCl•LiCl, has further enhanced the reactivity and utility of these reagents in modern synthetic chemistry. vapourtec.com A century after their discovery, Grignard reagents remain one of the most frequently used classes of organometallic compounds in both academic and industrial research. nih.gov
Significance of Vinylmagnesium Bromide as a Grignard Reagent
This compound (CH₂=CHMgBr) is a particularly important Grignard reagent, serving as a key synthon for the introduction of a vinyl group into organic molecules. guidechem.com Its utility stems from its ability to act as a potent nucleophile, enabling the formation of crucial carbon-carbon bonds. reachemchemicals.com
Role as a Nucleophile in Carbon-Carbon Bond Formation
The carbon-magnesium bond in this compound is highly polarized, rendering the vinyl carbon atom nucleophilic. wikipedia.org This allows it to readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. guidechem.comcymitquimica.com This nucleophilic addition reaction is a fundamental transformation in organic synthesis, leading to the formation of allylic alcohols after an aqueous workup. cymitquimica.comorganicchemistrytutor.com The reaction typically proceeds through a six-membered ring transition state. wikipedia.org this compound can also participate in conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds, often in the presence of a Lewis acid. scientificlabs.co.uklookchem.comsigmaaldrich.com
Importance in Complex Molecule Synthesis
The ability of this compound to form carbon-carbon bonds makes it an invaluable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. guidechem.comreachemchemicals.com It is used to construct key structural motifs, such as allylic alcohols, which can be further elaborated into a variety of functional groups. guidechem.com For instance, this compound has been employed in the synthesis of propylene (B89431) alcohol compounds, which are important intermediates in the production of agrochemicals and medicines. guidechem.com Its application extends to the synthesis of various complex structures, including 2-vinylchroman-4-ones and precursors to inhibitors of enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. scientificlabs.co.uklookchem.com The reagent's utility is further demonstrated in its use for the synthesis of homoallylic ketones from carboxylic esters and in the preparation of trifluoromethyl-substituted allylamines. researchgate.net
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₃BrMg | scbt.com |
| Molecular Weight | 131.25 g/mol | scbt.com |
| CAS Number | 1826-67-1 | scbt.com |
| Appearance | Typically a colorless to pale yellow or brown solution in an ether solvent like THF. May develop turbidity or precipitate. | cymitquimica.comthermofisher.com |
| Density (of 1.0 M solution in THF) | 0.981 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Solubility | Typically used as a solution in tetrahydrofuran (B95107) (THF). | cymitquimica.comprepchem.com |
Reactivity Profile of this compound
| Reaction Type | Reactant | Product | Notes | Source |
| Nucleophilic Addition | Aldehydes, Ketones | Allylic Alcohols | A primary application for forming carbon-carbon bonds. | guidechem.comcymitquimica.com |
| Nucleophilic Addition | Esters | Tertiary Alcohols | Reacts with two equivalents of the Grignard reagent. | guidechem.com |
| Nucleophilic Addition | Epoxides | Homoallylic Alcohols | Attacks the less substituted carbon of the epoxide. | organicchemistrytutor.com |
| Conjugate Addition | α,β-Unsaturated Carbonyls | γ,δ-Unsaturated Carbonyls | Often requires a Lewis acid catalyst. | scientificlabs.co.uklookchem.com |
| Cross-Coupling | Organic Halides | Substituted Alkenes | Can be catalyzed by transition metals. | acs.org |
Structure
2D Structure
Properties
IUPAC Name |
magnesium;ethene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGJCSHZTFKPNO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883758 | |
| Record name | Magnesium, bromoethenyl- | |
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Molecular Weight |
131.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |
| Record name | Vinylmagnesium bromide | |
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CAS No. |
1826-67-1 | |
| Record name | Magnesium, bromoethenyl- | |
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| Record name | Magnesium, bromoethenyl- | |
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| Record name | Magnesium, bromoethenyl- | |
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| Record name | Bromovinylmagnesium | |
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Synthetic Methodologies for Vinylmagnesium Bromide
Traditional Preparation Routes
The foundational methods for synthesizing vinylmagnesium bromide involve the direct reaction of vinyl bromide with magnesium metal, a process significantly influenced by the choice of solvent.
The classic approach to forming Grignard reagents involves the reaction of an organic halide with magnesium turnings in an anhydrous ether solvent. However, the preparation of this compound in diethyl ether is notably challenging. While diethyl ether is a common solvent for many Grignard preparations, its use for this compound can be problematic. stackexchange.com The synthesis requires strict anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by water. bethunecollege.ac.in
The use of tetrahydrofuran (B95107) (THF) as a solvent marked a significant advancement in the synthesis of this compound, largely overcoming the difficulties encountered with diethyl ether. acs.orgacs.org In 1934, H. Normant demonstrated that this compound could be prepared in good yields using THF. acs.org This solvent is now preferred for the preparation of this specific Grignard reagent. bethunecollege.ac.in The general procedure involves reacting magnesium turnings with vinyl bromide in THF. orgsyn.org
Optimization with Tetrahydrofuran (THF) as Solvent
Advantages of THF: Polarity and Boiling Point Considerations
THF offers several advantages over diethyl ether for this synthesis. bethunecollege.ac.in Its higher boiling point (66 °C compared to 34.6 °C for diethyl ether) allows the reaction to be conducted at a higher temperature, which can increase the reaction rate and help to dissolve the reactants and products more effectively. stackexchange.comchegg.com Furthermore, the oxygen atom in the THF molecule is more sterically accessible, allowing it to better solvate and stabilize the magnesium center of the Grignard reagent. stackexchange.comquora.com This enhanced solvation is crucial for the formation and stability of this compound. stackexchange.com
Initiation of Reaction and Role of Methyl Iodide
Initiating the Grignard reaction can sometimes be sluggish. To overcome this, a small amount of an initiator is often added. While in some cases the reaction starts without an initiator, a common technique involves the addition of a small quantity of methyl iodide. orgsyn.org The methyl iodide reacts readily with the magnesium to form methylmagnesium iodide, which in turn helps to activate the surface of the magnesium for the reaction with vinyl bromide. bethunecollege.ac.in Another method to initiate the reaction is the use of 1,2-dibromoethane. mnstate.edu In many preparations of this compound, the reaction begins shortly after the addition of a small amount of vinyl bromide to the magnesium in THF. orgsyn.orgorgsyn.org
Advanced Synthetic Protocols
In addition to traditional solution-based methods, newer techniques are being explored to synthesize Grignard reagents, including this compound.
Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a promising alternative to traditional solution-based synthesis. Preliminary studies have reported the solvent-free mechanochemical synthesis of this compound using high-energy ball milling, though initial reports indicate suboptimal yields of around 60%. This approach is part of a broader effort to develop more sustainable and efficient chemical syntheses. nih.gov The mechanochemical adaptation of the Barbier reaction, a one-pot synthesis that generates the Grignard reagent in the presence of the electrophile, has also been explored for coupling various organic halides, including vinylic ones. chemrxiv.org
Alternative Vinyl Halide Precursors for Grignard Formation
While vinyl bromide is the conventional precursor for synthesizing this compound, other vinyl halides can also be employed. The reactivity of the carbon-halogen bond is a crucial factor, generally following the trend of C-I > C-Br > C-Cl > C-F. numberanalytics.comwikipedia.org Consequently, vinyl iodide is more reactive and vinyl chloride is less reactive than vinyl bromide.
Vinyl chloride is a viable, often more economical, alternative to vinyl bromide for the large-scale industrial production of vinyl Grignard reagents. google.comacs.org For instance, a brown tetrahydrofuran (THF) solution of vinylmagnesium chloride can be prepared by reacting vinyl chloride gas with magnesium chips. google.com The reaction may require an initiator like ethyl bromide to commence. google.com While alkyl iodides are typically more reactive than bromides, alkyl fluorides are generally unreactive unless specially activated magnesium is used. numberanalytics.comresearchgate.net
The choice of precursor can influence reaction conditions and outcomes. For example, in the nickel-catalyzed cross-coupling reaction with alkyl halides, alkyl fluorides proved to be the most suitable alkylating agents when used with vinylmagnesium chloride. researchgate.net The use of alternative organometallic vinyl donors, such as vinylsilanes and vinylstannanes, is also possible in cross-coupling reactions, though these fall outside the direct Grignard formation from a vinyl halide. nih.govwikipedia.org
Table 1: Comparison of Vinyl Halide Precursors for Grignard Reagent Synthesis This table is interactive. You can sort and filter the data.
| Precursor | Relative Reactivity | Typical Solvent | Notes |
|---|---|---|---|
| Vinyl Iodide | Highest | Ether, THF | Most reactive, but often more expensive and less stable. |
| Vinyl Bromide | High | THF | The most common precursor for laboratory-scale synthesis. prepchem.comorgsyn.org |
| Vinyl Chloride | Moderate | THF | Economical alternative, often used in industrial processes. google.comacs.org |
Control of Reaction Conditions during Synthesis
The synthesis of Grignard reagents is highly sensitive to the reaction environment. Strict control over atmospheric conditions and temperature is essential to achieve high yields and prevent the formation of undesirable byproducts. numberanalytics.com
Inert Atmosphere Requirements
Grignard reagents are highly reactive compounds that are sensitive to both oxygen and moisture. iitk.ac.inreachemchemicals.com This necessitates carrying out the synthesis under strictly anhydrous conditions and in an inert atmosphere, typically using gases like dry nitrogen or argon. numberanalytics.comiitk.ac.inwikipedia.org
The carbon-magnesium bond in this compound is highly polarized, making the vinyl carbon strongly nucleophilic and basic. wikipedia.org If water is present, the Grignard reagent will be rapidly protonated to form the corresponding alkane (ethene in this case), rendering it inactive for the desired reaction. reachemchemicals.comwikipedia.orgalfa-chemistry.com
Similarly, oxygen from the air can react with the Grignard reagent. numberanalytics.com This oxidation process leads to the formation of magnesium alkoxide species after hydrolysis, which reduces the yield of the active Grignard reagent. orgsyn.orgorgsyn.org Therefore, all glassware must be thoroughly dried, and solvents must be anhydrous to ensure the success of the reaction. reachemchemicals.com The reaction is often conducted in a sealed flask or under a continuous flow of an inert gas to exclude air and moisture. prepchem.comreachemchemicals.com
Temperature Control Considerations
Temperature is a critical parameter in the synthesis of this compound due to the exothermic nature of the Grignard reaction. hzdr.de An induction period is often observed, after which the reaction can proceed vigorously, releasing a significant amount of heat. wikipedia.orghzdr.de This exothermicity must be managed to prevent side reactions and ensure safety. hzdr.de
For the synthesis of this compound from vinyl bromide in THF, a specific temperature range of 35–40°C is recommended. prepchem.com Maintaining this temperature is crucial because at lower temperatures, the magnesium salt product may precipitate out of the solution, hindering the reaction. prepchem.com Conversely, higher temperatures can promote the formation of byproducts, such as those from Wurtz-type coupling, where the Grignard reagent reacts with the starting vinyl halide. alfa-chemistry.comresearchgate.net
Studies on other Grignard reactions have demonstrated a clear link between temperature and yield. For instance, the reaction of butylmagnesium bromide with acetic anhydride (B1165640) showed a significant increase in ketone yield from 50% at temperatures above -40°C to 79% near -70°C, highlighting how lower temperatures can favor the desired product pathway in some systems. acs.org Generally, reactions are initiated and then the temperature is controlled, often with external cooling, to maintain a steady rate. iitk.ac.in After the initial addition of the halide, a period of heating or refluxing may be applied to ensure the reaction goes to completion. prepchem.comorgsyn.org
Table 2: Effect of Temperature on a Representative Grignard Reaction This table is interactive. You can sort and filter the data.
| Temperature | Yield of Desired Product | Observations |
|---|---|---|
| > 40°C | Decreased | Increased formation of side products. researchgate.net |
| 20–40°C | Optimal | Considered the optimum temperature range for certain reactions to balance rate and selectivity. prepchem.comresearchgate.net |
| < 20°C | Decreased | Slower reaction rate; potential for different impurity profiles or precipitation of salts. prepchem.comresearchgate.net |
| -70°C | Increased (in specific cases) | Can significantly improve yield by minimizing side reactions in certain systems. acs.org |
Reactivity and Reaction Mechanisms of Vinylmagnesium Bromide
Nucleophilic Addition Reactions
Vinylmagnesium bromide readily participates in nucleophilic addition reactions with a variety of carbonyl-containing compounds. cymitquimica.com
The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility.
The reaction of this compound with aldehydes and ketones is a classic and widely used method for the synthesis of allylic alcohols. rsc.org The vinyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the corresponding tertiary or secondary allylic alcohol. cymitquimica.comnih.gov This reaction is highly efficient for both aromatic and aliphatic aldehydes and ketones. nih.govscispace.com For instance, the addition of this compound to 1-naphthaldehyde (B104281) produces 1-(1-naphthyl)prop-2-en-1-ol. scispace.com
A general procedure involves adding a THF solution of this compound to a solution of the aldehyde or ketone in THF at a controlled temperature, often around 0 to 10 °C. scispace.comthieme-connect.comrsc.org After a short reaction time, the reaction is quenched, typically with an aqueous solution of ammonium (B1175870) chloride or a dilute acid, to afford the crude allylic alcohol. rsc.orgrsc.org
Table 1: Synthesis of Allylic Alcohols from Aldehydes and Ketones
| Aldehyde/Ketone | Product |
| 1-Naphthaldehyde | 1-(1-Naphthyl)prop-2-en-1-ol |
| Benzaldehyde | 1-Phenylprop-2-en-1-ol |
| Cyclohexanone | 1-Vinylcyclohexan-1-ol |
This table provides illustrative examples of allylic alcohols synthesized from the reaction of this compound with various aldehydes and ketones.
The reaction of this compound with esters can lead to the formation of tertiary alcohols. This occurs through a double addition process. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after hydrolysis.
In contrast, the reaction with thioesters offers a pathway to synthesize α,β-unsaturated ketones. acs.orgnih.gov A tandem reaction has been reported where the initial acyl substitution of a thioester by this compound produces an α,β-unsaturated ketone. acs.orgnih.gov This intermediate then reacts with the thiolate liberated during the first step in a Michael addition, leading to the formation of β-sulfanyl ketones. acs.orgnih.gov This process occurs under mild, transition-metal-free conditions, and the addition of a second molecule of the Grignard reagent to the ketone is largely suppressed. acs.orgnih.gov
When reacting with α,β-unsaturated carbonyl compounds, this compound can undergo either 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate or Michael addition). researchgate.netrsc.org Typically, Grignard reagents favor the 1,2-addition pathway in the absence of catalysts. mdpi.com However, the regioselectivity can be influenced by several factors, including the substrate, solvent, and the presence of additives. rsc.org For example, the use of bulky solvents like tert-butylmethyl ether (TBME) can favor the 1,4-addition product in the reaction of this compound with certain lactam esters, likely due to steric hindrance around the carbonyl group. rsc.org
The regioselectivity of this compound addition can be significantly controlled by ligand-assisted complexation. The presence of a Lewis acid can chelate to the carbonyl compound, influencing the trajectory of the nucleophilic attack. For instance, in the addition of this compound to α-alkoxy aldehydes, the use of Lewis acids like magnesium bromide-diethyl ether can lead to good diastereoselectivity through the formation of a five-membered chelation complex involving the carbonyl group and the alkoxy group. researchgate.net This chelation controls the facial selectivity of the addition. researchgate.net
Furthermore, the addition of copper(I) salts is a well-established method to promote 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. mdpi.com This approach provides excellent regioselectivity for the 1,4-adduct. mdpi.com The addition of TMSOTf has also been shown to be crucial for promoting the 1,4-addition of this compound to chromones, preventing the competing 1,2-addition. mdpi.com In the case of γ-alkoxycyclobutenones, the complexation between the magnesium(II) ion and the alkoxide group can induce a complex-induced proximity effect (CIPE), leading to a high preference for 1,4-addition. acs.orgresearchgate.net
An interesting aspect of the reactivity of this compound is its ability to undergo O-alkylation (attack at the carbonyl oxygen) in addition to the more common C-alkylation (attack at the carbonyl carbon) with certain substrates, particularly heteroarylic ketones. nih.govacs.org The regioselectivity between C- and O-alkylation is highly dependent on the structure of the heteroarylic ketone. nih.govmdpi.com
The reactivity of heteroarylic ketones towards this compound increases when the carbonyl group is conjugated with at least one aza group. nih.govresearchgate.net The outcome of the reaction is influenced by the delocalization ability of the heterocyclic rings. nih.govmdpi.com
Exclusive O-Alkylation: With di(1,3-benzothiazol-2-yl) ketone, the O-alkylation product is formed exclusively. nih.govacs.org
Mixture of C- and O-Alkylation: A mixture of C- and O-alkylation products is observed with di(1,3-thiazol-2-yl) ketone, (1,3-benzothiazol-2-yl) (1,3-thiazol-2-yl) ketone, and di(1,3-benzoxazol-2-yl) ketone. nih.govmdpi.com
Exclusive C-Alkylation: In contrast, di(N-methylbenzimidazol-2-yl) ketone yields only the C-alkylation product (the carbinol). nih.govmdpi.com
The electronic effect of substituents on the aromatic rings also plays a crucial role. In a series of (1,3-benzothiazol-2-yl) (para-substituted phenyl) ketones, the ratio of O- to C-alkylation was found to be dependent on the nature of the para-substituent on the phenyl ring. nih.gov These findings suggest the involvement of an intermediate with a negative charge on the benzylic carbonyl carbon, making O-alkylation a more common phenomenon than previously thought in reactions involving vinyl Grignard reagents and specific heterocyclic carbonyl compounds. nih.gov
Table 2: Regioselectivity of this compound Addition to Di(heteroazolyl) Ketones
| Di(heteroazolyl) Ketone | Predominant Reaction Pathway |
| Di(1,3-benzothiazol-2-yl) ketone | Exclusive O-alkylation nih.govacs.org |
| Di(1,3-thiazol-2-yl) ketone | Mixture of C- and O-alkylation nih.govmdpi.com |
| (1,3-Benzothiazol-2-yl) (1,3-thiazol-2-yl) ketone | Mixture of C- and O-alkylation nih.govmdpi.com |
| Di(1,3-benzoxazol-2-yl) ketone | Mixture of C- and O-alkylation nih.govmdpi.com |
| Di(N-methylbenzimidazol-2-yl) ketone | Exclusive C-alkylation nih.govmdpi.com |
This table summarizes the observed regioselectivity in the reaction of this compound with various di(heteroazolyl) ketones, highlighting the influence of the heterocyclic ring structure on the reaction outcome.
Ring-Opening Reactions with Epoxides
The reaction of this compound with epoxides is a valuable method for the synthesis of homoallylic alcohols. This transformation proceeds via a nucleophilic attack of the vinyl group on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring.
The ring-opening of epoxides by this compound under basic or neutral conditions typically follows an SN2-like mechanism. organicchemistrytutor.comlibretexts.org This mechanistic pathway has significant stereochemical implications. The vinyl nucleophile attacks the less sterically hindered carbon of the epoxide from the backside, relative to the carbon-oxygen bond that is breaking. organicchemistrytutor.com This backside attack results in an inversion of the stereochemistry at the center of attack. organicchemistrytutor.com
For instance, if the epoxide carbon being attacked has a specific stereoconfiguration (e.g., R), the resulting alcohol product will have the opposite configuration (S) at that carbon. This stereospecificity is a key feature of the SN2 mechanism and is crucial for controlling the stereochemical outcome of the synthesis. The reaction is driven by the relief of ring strain in the epoxide, even though the alkoxide formed is a relatively poor leaving group. libretexts.org The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final alcohol product. organicchemistrytutor.com
In some cases, the presence of bulky substituents on the epoxide can direct the nucleophilic attack to a specific carbon, even if it is more sterically hindered, through steric or electronic effects. For example, a bulky trityl group on an epoxide was intended to direct the ring-opening to the distal carbon; however, an unexpected Lewis acid-promoted Payne rearrangement occurred instead. beilstein-journals.org The use of copper salts, such as CuBr·Me₂S, can facilitate the ring-opening reaction. beilstein-journals.org
Addition to Imines and Imine Derivatives
This compound readily adds across the carbon-nitrogen double bond of imines and their derivatives to form allylic amines. This reaction is a fundamental method for constructing carbon-nitrogen bonds and accessing valuable nitrogen-containing compounds.
When this compound reacts with chiral imines, the stereochemistry of the product can be controlled, leading to the formation of one diastereomer in excess. This diastereoselectivity is often achieved by using chiral auxiliaries on the nitrogen atom of the imine, such as the tert-butanesulfinyl group. nih.govwiley.combeilstein-journals.org
In the presence of a chiral N-tert-butanesulfinyl group, the addition of this compound can proceed with a high degree of diastereoselectivity. nih.govwiley.com The stereochemical outcome is often rationalized by the formation of a six-membered ring transition state involving the magnesium atom, the imine nitrogen, and the oxygen of the sulfinyl group. This chelation model helps to predict which face of the imine is more accessible to the incoming nucleophile. beilstein-journals.org For example, the reaction of this compound with chiral N-tert-butanesulfinyl imines has been utilized in the synthesis of syn-1,3-amino alcohols with high diastereoselectivity. nih.govwiley.com
The choice of solvent and reaction conditions can also influence the level of diastereoselectivity. The addition of Grignard reagents, including this compound, to chiral imines derived from isatin (B1672199) has been shown to produce chiral 3-substituted 3-aminooxindoles with satisfactory diastereomeric ratios. acs.org
Coupling Reactions
This compound is a key reagent in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds by connecting a vinyl group to another organic moiety.
Transition metal catalysts, particularly those based on palladium and nickel, are widely employed to facilitate the cross-coupling of this compound with organic halides and other electrophiles. nih.govresearchgate.net These reactions, often named after their developers (e.g., Kumada, Suzuki, Stille), are powerful tools in modern organic synthesis.
This compound can be used directly in Kumada-type cross-coupling reactions with aryl iodides or bromides. nih.gov While the high basicity and nucleophilicity of Grignard reagents can limit their functional group tolerance, successful couplings have been reported with substrates containing acidic protons, albeit requiring an excess of the Grignard reagent. nih.gov Nickel catalysts, sometimes in the presence of a diene additive, have proven effective for the coupling of this compound with alkyl chlorides, bromides, and tosylates. researchgate.net
The general catalytic cycle for these cross-coupling reactions involves a sequence of fundamental organometallic steps.
The catalytic cycle of a typical transition metal-catalyzed cross-coupling reaction involving this compound can be broken down into three primary steps:
Oxidative Addition: The cycle begins with the active, low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacting with an organic electrophile (R-X, such as an aryl or vinyl halide). The metal inserts itself into the R-X bond, increasing its oxidation state (e.g., to Pd(II) or Ni(II)) and forming an organometallic intermediate. mdpi.comuva.nl
Transmetalation: In this step, the vinyl group from the this compound is transferred to the transition metal center of the organometallic intermediate. The magnesium halide is released as a byproduct. This step results in a new organometallic complex where both the R group from the electrophile and the vinyl group are attached to the metal. mdpi.comnih.gov
Reductive Elimination: The final step involves the two organic groups (R and vinyl) coupling together and detaching from the metal center to form the desired product (R-vinyl). The transition metal is reduced back to its initial low-valent state, thus regenerating the active catalyst and allowing the catalytic cycle to continue. mdpi.comuva.nl
Michael Addition Reactions
Rearrangement Reactions
This compound is a key reagent in certain rearrangement reactions that allow for the direct conversion of carbonyl compounds into other functional groups. One such transformation is a sequenced vinyl addition followed by a metalla-halo- exlibrisgroup.comexlibrisgroup.com-rearrangement. nih.gov This process provides a direct route to homologated allylic halides from aldehydes and ketones in a single synthetic operation. nih.gov
The reaction sequence begins with the standard 1,2-addition of this compound to a ketone or aldehyde, which generates a tertiary or secondary bromomagnesium alkoxide intermediate. nih.gov This intermediate then undergoes transmetalation upon the addition of a niobium(V) halide, such as NbCl₅ or NbBr₅. The resulting niobium alkoxide is highly oxophilic, which weakens the carbon-oxygen bond and facilitates a exlibrisgroup.comexlibrisgroup.com-sigmatropic rearrangement. In this rearrangement, the vinyl group effectively transposes with the niobium-halide moiety, delivering the halogen atom to the terminal carbon of the original vinyl group and forming the allylic halide product. nih.gov This strategy has also been successfully extended to the conversion of a propargylic alcohol to the corresponding allenyl bromide. nih.gov
In other contexts, unexpected rearrangements have been observed during reactions involving this compound. For example, during attempts to perform a copper-catalyzed ring-opening of a specific epoxide, an unexpected Payne rearrangement was discovered. beilstein-journals.org Additionally, the reaction of this compound with certain ketones can lead to substrates for subsequent oxy-Cope rearrangements. researchgate.net Oxygenation of this compound with O₂ can also generate a magnesium enolate of acetaldehyde (B116499), which can then participate in further reactions, demonstrating a rearrangement of the vinyl group's connectivity. wiley.com
Complex Induced Proximity Effects (CIPE)
The regioselectivity of this compound additions can be profoundly influenced by Complex Induced Proximity Effects (CIPE). This phenomenon is particularly evident in reactions with substrates containing a coordinating group, such as an alkoxide, positioned to interact with the magnesium center of the Grignard reagent. acs.orgresearchgate.net The CIPE rationale posits that the organolithium or organomagnesium reagent forms a complex with the substrate's Lewis basic functional group. This pre-coordination brings the nucleophilic vinyl group into close proximity to a specific reaction site, thereby directing the regiochemical outcome of the addition. rsc.org
A prominent example is the reaction of this compound with γ-alkoxycyclobutenones, such as those derived from squarate esters. acs.orgresearchgate.net In these systems, the magnesium(II) ion of the Grignard reagent coordinates with the alkoxide group already present on the cyclobutenone ring. This complexation steers the vinyl group to attack in a 1,4-conjugate addition manner, leading almost exclusively to the formation of hydroxyketones. researchgate.netresearchgate.net This outcome is in stark contrast to the reactions of corresponding alkenyllithium reagents, where 1,4-addition products are typically minor side products. acs.org
Computational studies using Density Functional Theory (DFT) at the B3LYP level have provided a theoretical understanding of the high 1,4-regioselectivity observed with this compound. acs.orgresearchgate.net These calculations show that the transition state for the 1,4-addition is significantly favored energetically over the 1,2-addition pathway due to the stabilizing coordination of the magnesium center. soton.ac.uk
Table 2: Regioselectivity of this compound Addition to a γ-Alkoxycyclobutenone Model
| Reagent | Solvent | Temperature (°C) | Ratio of 1,2-Addition to 1,4-Addition | Predominant Product Type |
|---|---|---|---|---|
| This compound | THF | -78 | <5 : >95 | 1,4-Adduct (Hydroxyketone) |
| Vinyllithium | THF | -78 | >95 : <5 | 1,2-Adduct |
Data reflects findings from experimental and theoretical studies on γ-alkoxycyclobutenone models. acs.orgresearchgate.net
Stereochemistry and Selectivity in Vinylmagnesium Bromide Reactions
Diastereoselectivity
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Vinylmagnesium bromide has demonstrated the ability to participate in reactions with high levels of diastereoselectivity. For instance, in additions to N-benzylimines that are derived from (R)-glyceraldehyde, it can achieve a diastereomeric excess (de) of over 98%. csic.es This high degree of control allows for the production of either syn- or anti- vinylaminodiol derivatives, depending on the specific protecting groups used and whether precomplexation with a Lewis acid like zinc iodide (ZnI₂) is employed. csic.es
The concept of facial selectivity is crucial in understanding the diastereoselective additions of nucleophiles to planar moieties like carbonyl groups within a molecule. The nucleophile can attack from one of two faces, leading to different stereoisomers. In the case of this compound additions to bicyclic ketones, such as bicyclo[2.2.2]oct-5-en-2-one derivatives, the reagent can attack the carbonyl group from either the α-face (leading to the syn-isomer) or the β-face (leading to the anti-isomer). acs.orgacs.org
The inherent structure of the bicyclic system often dictates a preference for one isomer. For example, the 1,2-addition of this compound to the parent bicyclo[2.2.2]octenone (ketone 1) in tetrahydrofuran (B95107) (THF) yields a mixture of both anti- and syn-isomers. acs.orgnih.govresearchgate.net However, other derivatives, such as the bicyclic ketones labeled 4 and 5 and the all-carbon tricyclic ketone 6, predominantly furnish the syn-isomer as the major product. acs.orgacs.orgnih.govresearchgate.net This demonstrates that the substitution pattern on the bicyclic framework significantly influences the facial selectivity of the nucleophilic attack.
| Bicyclic Ketone Derivative | Primary Product(s) with this compound | Reference |
|---|---|---|
| Bicyclo[2.2.2]octenone (1) | Mixture of anti- and syn-isomers | acs.orgnih.gov |
| Derivatives (2) | Preference for anti-isomers in most cases | acs.orgnih.gov |
| Derivatives (3) | Predominantly anti-isomers | acs.orgnih.gov |
| Derivatives (4, 5, 6) | Predominantly syn-isomer | acs.orgacs.orgnih.gov |
Lewis acids are frequently employed to enhance or even reverse the diastereoselectivity of nucleophilic additions. In the reaction of this compound with bicyclo[2.2.2]octenone derivatives, a variety of Lewis acids, including lithium bromide (LiBr), cerium(III) chloride (CeCl₃), titanium(IV) chloride (TiCl₄), zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and diethylaluminum chloride (Et₂AlCl), have been studied to control the stereochemical outcome. acs.orgnih.govresearchgate.netacs.org
For certain substrates, the addition of a Lewis acid can dramatically improve selectivity. When bicyclo[2.2.2]octenone derivatives (2) react with this compound in the presence of Lewis acids, anti-isomers are formed as the major product with excellent stereoselectivity, sometimes yielding a single isomer. acs.orgnih.govresearchgate.net Magnesium bromide (MgBr₂) has proven particularly effective, providing a single diastereomer in several studied cases. acs.org
A remarkable reversal of selectivity can be achieved using a preformed this compound-CeCl₃ reagent. When this reagent is used for additions to specific bicyclic ketones (derivatives 2d-f and 3d-f), it leads almost exclusively to the syn-isomers, a complete reversal from the non-Lewis acid-catalyzed reaction. acs.orgnih.govresearchgate.net Similarly, in additions to α-alkoxy aldehydes, Lewis acids like titanium(IV) isopropoxide or magnesium bromide-diethyl ether can enforce chelation control, where the Lewis acid coordinates to both the carbonyl oxygen and the alkoxy oxygen, directing the nucleophilic attack to produce the Felkin-Anh product with good selectivity. researchgate.net This demonstrates that the syn/anti diastereoselectivity can be effectively controlled and reversed through the appropriate use of Lewis acids as precomplexing agents. researchgate.net
| Substrate | Reagent/Lewis Acid | Temperature | Major Product | Observed Selectivity (anti:syn) | Reference |
|---|---|---|---|---|---|
| Bicyclo[2.2.2]octenone (1) | This compound | 55 °C | anti-isomer | 1.0 : 0.67 | acs.org |
| Bicyclo[2.2.2]octenone (1) | This compound / CeCl₃ | -78 °C to rt | syn-isomer | 1 : 1.2 | acs.org |
| Bicyclic Ketone (2d) | This compound / MgBr₂ | -78 °C to rt | anti-isomer | Single isomer | acs.org |
| Bicyclic Ketone (2d) | Preformed VinyMgBr-CeCl₃ | -78 °C | syn-isomer | 1 : 15 | acs.org |
| Aldehyde (6) | This compound / MgBr₂-OEt₂ | rt | Felkin-Anh Product | Good selectivity | researchgate.net |
The structure of the substrate molecule plays a defining role in the stereochemical course of its reaction with this compound. As established with bicyclic systems, different substitution patterns on the ketone lead to vastly different diastereomeric ratios. acs.orgnih.gov For instance, while bicyclic ketones 4, 5, and 6 favor the formation of the syn-isomer, derivatives of type 2 and 3 preferentially yield the anti-isomer. acs.orgnih.gov
This substrate control is also evident in acyclic systems. In a stereodivergent synthesis of aminodiol derivatives, the choice of protecting group on the starting material, (R)-glyceraldehyde, dictates the stereochemical outcome. csic.es The addition of this compound to the N-benzylimine derived from (R)-2,3-O-isopropylideneglyceraldehyde affords the anti-vinylaminodiol. In contrast, switching the protecting group to a benzyl (B1604629) ether, as in the N-benzylimine of (R)-2,3-di-O-benzylglyceraldehyde, completely reverses the selectivity to favor the syn-vinylaminodiol, with both reactions proceeding with excellent diastereoselectivity (>98% de). csic.es Furthermore, studies on polyketide synthase (PKS) domains have revealed that even remote stereocenters within a substrate can significantly impact the efficiency and outcome of enzymatic reactions, suggesting that dehydratase enzymes can refine the stereochemical purity of a product by discriminating between substrates with different remote stereochemistry. rsc.org
Enantioselectivity
Enantioselectivity involves the preferential formation of one enantiomer over its mirror image. Achieving high enantioselectivity in the direct catalytic asymmetric addition of this compound to aldehydes remains a significant challenge in organic synthesis. nih.gov However, progress has been made through various strategies, including the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions. For example, chiral (β-aminoalkyl)phosphine ligands used with nickel catalysts have enabled the cross-coupling between certain Grignard reagents and vinyl bromide to proceed with high enantiomeric excess (ee), reaching up to 94% ee in some cases. nih.gov
A powerful and widely used strategy to induce enantioselectivity is the use of a chiral auxiliary. numberanalytics.com This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of the reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
A notable example involves a four-component reaction to synthesize syn-1,3-amino alcohols. nih.gov In this process, this compound reacts with oxygen, and the resulting magnesium enolate of acetaldehyde (B116499) adds to a chiral N-tert-butanesulfinyl imine. nih.gov The use of the chiral N-tert-butanesulfinyl group as an auxiliary guides the reaction, leading to the formation of the desired amino alcohols in good yields and with high diastereoselectivity. nih.gov Another sophisticated application is the diastereoselective vinylation of a silyl (B83357) glyoximide bearing a chiral auxiliary. This reaction, which is part of a cascade involving a nih.gov-Brook rearrangement and a vinylogous Michael addition, proceeds with complete regio- and diastereocontrol, showcasing a rare instance of 1,7-chirality transfer from the auxiliary to the newly formed stereocenters. unc.edu
Stereodivergent synthesis is an elegant strategy that allows for the selective formation of any possible stereoisomer of a product from a single starting material, simply by modifying the reaction conditions or reagents. core.ac.ukua.es This approach provides remarkable control and flexibility in complex molecule synthesis.
The reaction of this compound is particularly well-suited for stereodivergent strategies. A clear example is the addition to an aldehyde derived from D-xylose. ua.es When the reaction is performed at -78 °C without a Lewis acid, the syn-alcohol is formed with a 62% diastereomeric excess. However, adding stoichiometric amounts of magnesium bromide-diethyl ether (MgBr₂·OEt₂) completely reverses the outcome, yielding the anti-alcohol with approximately 80% de. ua.es
This principle has been powerfully applied in the synthesis of enantiopure 2-amino-1,3,4-butanetriol (ABT) derivatives. csic.es Starting from (R)-glyceraldehyde, the addition of this compound to its N-benzylimine can be directed to produce either the anti or syn product with outstanding selectivity (>98% de). The direction is controlled by the choice of protecting group on the glyceraldehyde or by the addition of a Lewis acid (ZnI₂), which reverses the stereochemical course of the reaction with the isopropylidene-protected substrate. csic.es This highlights the power of stereodivergent methods using this compound to access different, highly pure stereoisomers from a common precursor.
Regioselectivity in Complex Systems
The regioselectivity of this compound additions to complex substrates, particularly those possessing multiple electrophilic centers, is a critical aspect of its synthetic utility. The competition between different modes of attack, such as 1,2- versus 1,4-conjugate addition in α,β-unsaturated systems or C- versus O-alkylation in certain ketones, dictates the final product structure. Research has shown that the outcome of these reactions is highly dependent on the substrate's structure and the reaction conditions.
In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. mdpi.com Typically, this compound favors 1,2-addition. researchgate.net However, this selectivity can be inverted. For instance, the reaction of this compound with γ-alkoxycyclobutenones in THF results almost exclusively in 1,4-addition products. researchgate.netacs.orgresearchgate.net This high regioselectivity is in contrast to the reactions of corresponding alkenyllithium reagents, where 1,4-addition products are usually minor. researchgate.netacs.org Similarly, while direct addition to simple oxoesters generally yields the expected 1,2-addition products, the formation of 1,4-addition products as side products has been observed. rsc.org
Another manifestation of regioselectivity is observed in reactions with heteroarylic ketones, where a competition between C-alkylation (addition to the carbonyl carbon) and O-alkylation (addition to the carbonyl oxygen) can occur. nih.govmdpi.com The reactivity of these ketones and the regiochemical outcome of the addition are drastically influenced by the nature of the heterocyclic rings. nih.govresearchgate.net For example, di(1,3-benzothiazol-2-yl) ketone reacts with this compound to give the O-alkylation product exclusively. nih.govmdpi.com In contrast, other di(heteroazolyl) ketones, such as di(1,3-thiazol-2-yl) ketone and di(1,3-benzoxazol-2-yl) ketone, yield a mixture of both C- and O-alkylation products. nih.gov Di(N-methylbenzimidazol-2-yl) ketone, however, exclusively forms the C-alkylation product, the carbinol. nih.gov
The following table summarizes the regioselective additions of this compound to various complex substrates.
| Substrate | Reaction Conditions | Major Product Type | Regioselectivity (Ratio) | Reference(s) |
| γ-Alkoxycyclobutenone | THF, -78 °C | 1,4-Addition | Almost Exclusive | researchgate.netacs.org |
| Di(1,3-benzothiazol-2-yl) ketone | THF, -70 °C | O-Alkylation | Exclusive | nih.govmdpi.com |
| Di(1,3-thiazol-2-yl) ketone | THF, -70 °C | C- and O-Alkylation | Mixture | nih.gov |
| (1,3-benzothiazol-2-yl) (p-methoxyphenyl) ketone | THF, -70 °C | O-Alkylation | 90:10 (O:C) | nih.gov |
| (1,3-benzothiazol-2-yl) (p-nitrophenyl) ketone | THF, -70 °C | C-Alkylation | 10:90 (O:C) | nih.gov |
| Bicyclo[2.2.2]oct-5-en-2-one | THF | 1,2-Addition | Mixture (anti/syn) | researchgate.net |
| Thiochromone | THF, TMSOTf | 1,4-Addition | Good Yield | mdpi.com |
| Lactam Ester | THF / 2-MeTHF, LiCl | 1,4-Addition (via cascade) | Efficient | rsc.org |
This table is interactive. Click on the headers to sort the data.
Factors Influencing Regiochemical Control
The regiochemical outcome of this compound additions is governed by a delicate interplay of several factors, including electronic effects, steric hindrance, the presence of Lewis acids, and chelation.
Electronic Effects: The electronic properties of the substrate are paramount in directing regioselectivity, particularly in cases of C- versus O-alkylation. nih.gov In the reaction with mixed (1,3-benzothiazol-2-yl) (para-substituted phenyl) ketones, the O-/C-alkylation ratio is directly dependent on the electronic nature of the substituent on the phenyl ring. nih.gov Electron-donating groups on the phenyl ring favor O-alkylation, whereas electron-withdrawing groups promote the classic C-alkylation to form the carbinol. nih.gov This is attributed to the ability of the heterocyclic ring to delocalize the negative charge in the intermediate species. nih.gov
Steric Hindrance: Steric hindrance on both the substrate and the Grignard reagent can influence the reaction's regioselectivity. mdpi.comthieme-connect.de For example, in the reaction with bis(2-benzothiazolyl)ketone, vinyl Grignard reagents with substituents on the vinyl moiety show varied C- versus O-alkylation ratios depending on the size and position of the substituent. mdpi.com A β-dimethyl substituted Grignard reagent resulted in a 57:43 ratio of C- to O-alkylation, suggesting that steric bulk can favor C-alkylation. mdpi.com Similarly, in the ring-opening of substituted epoxides, the attack of this compound is generally controlled by the steric hindrance of the substituents on the epoxide ring. thieme-connect.de
Lewis Acids and Additives: The addition of Lewis acids is a powerful strategy to control regioselectivity. While this compound typically gives 1,2-addition products with α,β-unsaturated ketones, the presence of a catalytic amount of a copper(I) salt, such as copper(I) chloride, can steer the reaction exclusively toward 1,4-conjugate addition. mdpi.comresearchgate.net Other Lewis acids are used to enhance 1,2-selectivity and suppress side reactions. researchgate.netsigmaaldrich.com For instance, cerium(III) chloride (CeCl₃) is known to promote the 1,2-addition of Grignard reagents to carbonyl compounds, minimizing undesired conjugate additions and enolizations. researchgate.net The addition of LaCl₃·2LiCl has also been shown to be effective in promoting selective 1,2-additions to ketones, even with sterically hindered substrates. sigmaaldrich.com In some systems, the presence of lithium chloride (LiCl) has proven beneficial for favoring 1,4-addition in cascade reactions. rsc.org The addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was found to be crucial for achieving 1,4-addition of this compound to thiochromones, preventing the competing 1,2-addition. mdpi.com
Complex Induced Proximity Effects (CIPE) and Chelation: The coordination of the magnesium ion to Lewis basic sites within the substrate can pre-organize the transition state and direct the nucleophilic attack. This is evident in the high 1,4-regioselectivity observed in the addition to γ-alkoxycyclobutenones. researchgate.netacs.orgresearchgate.net Computational studies suggest that complexation between the magnesium(II) center and the alkoxide group influences the regioselectivity through a complex induced proximity effect (CIPE). researchgate.netacs.orgresearchgate.net Chelation control is a well-established model for controlling stereochemistry in additions to α-substituted carbonyl compounds and can also dictate regioselectivity by directing the nucleophile to a specific carbonyl group in a polyfunctional molecule. nih.gov For example, the use of a chelating group can favor addition to a ketone over an ester within the same molecule. nih.gov
Advanced Applications in Organic Synthesis
Synthesis of Alkenyl and Allylic Compounds
Vinylmagnesium bromide is a key reagent in the synthesis of both alkenyl and allylic compounds. It readily participates in nucleophilic addition reactions with carbonyl compounds to generate allylic alcohols. For instance, the reaction of this compound with aldehydes and ketones yields secondary and tertiary allylic alcohols, respectively. bethunecollege.ac.in
The reagent's utility extends to cross-coupling reactions for the formation of more complex alkenyl structures. While vinyl esters and sulfonates are being explored as greener alternatives to the potentially carcinogenic vinyl bromide, this compound remains a common choice for vinylation reactions catalyzed by transition metals. mdpi.com Nickel-catalyzed cross-coupling of alkyl halides with vinylmagnesium chloride has been shown to produce 2-alkyl-3-butenyl Grignard reagents in high yields. researchgate.net Furthermore, the reaction of divinyltin dichloride, which can be prepared from tetravinyltin (B75620) and tin(IV) chloride, with various electrophiles provides access to a range of bis-alkenyl compounds. thieme-connect.com
In the synthesis of allylic amines, this compound has been shown to react with α-amino nitriles, with improved yields observed when a silver salt is used to promote the formation of an iminium ion intermediate. researchgate.net The addition of this compound to CF₃-aldimines has also proven to be an efficient method for producing trifluoromethylated allylamines. researchgate.net
A study on the reaction of this compound with various ketones demonstrated that the regioselectivity between O-alkylation and C-alkylation is dependent on the electronic properties of the substituents on the ketone. researchgate.net This highlights the nuanced reactivity of this compound in the synthesis of diverse alkenyl and allylic structures.
Preparation of Polyfunctionalized Molecules
This compound is instrumental in the synthesis of molecules bearing multiple functional groups, a critical aspect of modern organic chemistry. nih.govresearchgate.net
Propylene (B89431) alcohol compounds, which contain both a double bond and a hydroxyl group, are valuable synthetic intermediates. guidechem.com this compound is used to synthesize these derivatives, which can then be transformed into a wide array of downstream products through reactions like oxidation, reduction, esterification, and addition. guidechem.com These derivatives, particularly those incorporating aromatic and heterocyclic structures, are important for the synthesis of medicinally relevant compounds like sesquiterpenes and triterpene alkaloids. guidechem.com One method involves the reaction of divinyl zinc, prepared from this compound and zinc chloride, with various aldehydes to produce allyl alcohol compounds. guidechem.com
Carbohydrates serve as chiral starting materials for the synthesis of complex carbocyclic molecules. rsc.org this compound plays a crucial role in several strategies that transform sugars into carbocycles. rsc.orgnih.govsci-hub.sediva-portal.orgdtu.dk
A notable application is the Ferrier-type carbocyclization, where a carbohydrate-derived lactone acetal (B89532) reacts with an excess of this compound to yield a highly substituted carbocyclic product as a single stereoisomer. nih.gov The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been found to significantly increase the yield of this reaction. nih.gov This methodology has been successfully applied to lactone acetals derived from various carbohydrates and can be scaled up for larger preparations. nih.gov
Another approach involves the reduction of a diacetal diester derived from L-tartaric acid to a dialdehyde, which is then reacted with this compound to form a bis-olefin. clockss.org This intermediate subsequently undergoes a ring-closing metathesis (RCM) reaction to produce polyfunctionalized cyclohexenes. clockss.org
The following table summarizes the key steps in the synthesis of carbocyclic products from carbohydrate precursors using this compound:
| Starting Material | Key Reagents | Intermediate | Final Product |
| Carbohydrate-derived lactone acetal | This compound, TMEDA | Not specified | Highly substituted carbocycle |
| Diacetal diester from L-tartaric acid | DIBAL-H, this compound | Bis-olefin | Polyfunctionalized cyclohexene |
| Aldehyde derived from biocatalysis | This compound | Allyl alcohol | Enantiopure five-membered carbocycle |
Aminodiols and amino alcohols are important structural motifs found in many biologically active molecules. researchgate.netucl.ac.ukdiva-portal.org this compound is a key reagent in several synthetic routes to these compounds.
An O₂-assisted, four-component reaction has been developed for the one-step synthesis of a wide range of syn-1,3-amino alcohols. researchgate.net This reaction involves the oxygenation of this compound to form a magnesium enolate of acetaldehyde (B116499), which then adds to a chiral N-tert-butanesulfinyl imine. researchgate.net
In another application, the addition of this compound to N-Boc protected Garner's aldehyde, derived from L-serine, produces a mixture of diastereomeric alcohols. mdpi.com The major isomer can be converted to an unsaturated N-Boc protected aminodiol, a key intermediate for the synthesis of natural products like jaspine B. mdpi.com
The reaction of this compound with chiral N-tert-butanesulfinyl imines derived from aldehydes can also be used to synthesize allylic amines, which are precursors to amino alcohols. nih.gov For example, the reaction with the sulfinimide derived from methyl vinyl ketone followed by reduction provides a chiral 2-amino-3-butene derivative. nih.gov
Total Synthesis of Natural Products and Bioactive Molecules
This compound is a valuable reagent in the total synthesis of a variety of natural products and bioactive molecules due to its ability to introduce a vinyl group, which can be further functionalized. lookchem.comclockss.orgmdpi.comrsc.orgmdpi.comacs.org
For instance, in the synthesis of the natural decanolides bellidisin C and pinolidoxin, a key step involves the copper(I) iodide-catalyzed coupling of an iodide with this compound to furnish a terminal alkene. mdpi.com Similarly, the synthesis of (+)-cycloclavine, a cyclopropane-containing natural product, utilizes the reaction of this compound with an (S)-N-tert-butanesulfinyl imine derived from 4-bromoindole. rsc.org
The versatility of this compound is also demonstrated in the synthesis of sphingosine, where it is reacted with a Weinreb amide to form a vinyl ketone intermediate. clockss.org This intermediate is then subjected to a chelation-controlled hydride reduction to afford an anti-β-amino alcohol, a key building block for sphingosine. clockss.org
The application of this compound extends to the synthesis of important pharmaceutical intermediates. myskinrecipes.comguidechem.comchemicalbull.com It is essential for producing active pharmaceutical ingredients (APIs) and their precursors. myskinrecipes.com
A notable example is its use in the preparation of a key intermediate for the anti-ovarian cancer drug, Rucaparib. guidechem.com The synthesis involves the reaction of a compound with this compound to obtain an intermediate that is further elaborated to produce the final drug. guidechem.com
The following table highlights the role of this compound in the synthesis of specific pharmaceutical intermediates:
| Target Molecule/Drug | Role of this compound |
| Rucaparib Intermediate | Reacts with a precursor compound to form a key intermediate in the synthesis. guidechem.com |
| Vitamin D3 Analogs | Used in Grignard reactions in combination with Vitamin D3 to synthesize compounds for pharmaceutical applications. chemicalbull.com |
| Anti-tumor Drug Intermediates | Used in the synthesis of 4-chloro-7-methoxyindole-2-boronic acid, an intermediate for new anti-tumor drugs. guidechem.com |
Stereoselective Total Synthesis Examples
This compound has proven to be an effective reagent in the stereoselective total synthesis of various complex natural products. Its utility is often demonstrated in key bond-forming reactions where it acts as a vinyl anion equivalent, enabling the construction of intricate molecular architectures with high levels of stereocontrol.
One notable application is in the synthesis of (+)-lentiginosine, an indolizidine alkaloid. In this synthesis, a key step involves the highly stereoselective addition of this compound to a chiral nitrone derived from L-tartaric acid. This reaction proceeds with excellent diastereoselectivity, establishing the crucial (8aS) stereocenter of the target molecule. acs.org The resulting hydroxylamine (B1172632) is then carried forward through a ring-closing metathesis reaction to construct the bicyclic core of lentiginosine. acs.org
The reagent is also frequently used in copper-catalyzed epoxide-opening reactions. For instance, in the total synthesis of lippialactone, this compound, in the presence of copper iodide (CuI), is used to open a chiral epoxide derived from D-mannitol. mdpi.comnih.gov This conjugate addition furnishes a homoallylic alcohol, setting a key stereocenter that is essential for the final structure. mdpi.comnih.gov A similar strategy is employed in the synthesis of dodoneine, where a chiral epoxide undergoes ring-opening with this compound and CuI to yield a homoallylic alcohol intermediate. mdpi.comnih.gov
Furthermore, this compound is utilized in stereoselective alkylation and coupling reactions. The total synthesis of myriocin, an immunosuppressive agent, features a stereoselective alkylation of an oxathiazinane N,O-acetal. researchgate.net In the presence of zinc chloride, this compound adds to the acetal to create a quaternary chiral center with high stereoselectivity. researchgate.net In the synthesis of natural decanolides like bellidisin C and pinolidoxin, a CuI-catalyzed coupling reaction between an alkyl iodide and this compound is employed to install the terminal alkene moiety, a critical structural feature of the final products. mdpi.com
Table 1: Examples of this compound in Stereoselective Synthesis
| Natural Product | Key Reaction Type | Substrate | Outcome | Citation |
|---|---|---|---|---|
| (+)-Lentiginosine | Nucleophilic Addition | L-tartaric acid-derived nitrone | Highly diastereoselective formation of a hydroxylamine, installing the (8aS) stereocenter. | acs.org |
| Lippialactone | Epoxide Ring-Opening | Chiral epoxide from D-mannitol | Formation of a homoallylic alcohol via conjugate addition. | mdpi.comnih.gov |
| Dodoneine | Epoxide Ring-Opening | Chiral epoxide | Conversion to a homoallylic alcohol intermediate. | mdpi.comnih.gov |
| Myriocin | Alkylation | Oxathiazinane N,O-acetal | Stereoselective formation of a quaternary chiral center. | researchgate.net |
| Bellidisin C / Pinolidoxin | CuI-Catalyzed Coupling | Alkyl iodide | Furnished a terminal alkene in satisfactory yield. | mdpi.com |
Polymer Science Applications
This compound serves as a critical reagent in polymer chemistry, particularly in the precise synthesis of complex macromolecular architectures. Its reactivity allows for the specific modification of linking agents used in controlled polymerization techniques.
Synthesis of Miktoarm Star Polymers
A significant application of this compound in polymer science is in the synthesis of miktoarm star polymers, which are macromolecules consisting of chemically distinct polymeric arms radiating from a central core. nih.gov The synthesis of these advanced polymers often requires a multifunctional linking agent, and this compound is instrumental in the preparation of such agents. nih.govrsc.org
A prominent example is the creation of a highly branched chlorosilane linking agent, sometimes referred to as S-Cl16, which possesses 16 active chlorosilane bonds. nih.govuoi.gr The synthesis of this core molecule begins with tetravinylsilane. rsc.orguoi.gr Methyldichlorosilane is used as a propagating unit, and critically, this compound is employed for the transformation of silicon-chloride bonds into silicon-vinyl groups during the build-up of the core. rsc.orguoi.gr
Once the multifunctional linking agent is prepared, the miktoarm star polymer can be assembled using living anionic polymerization in a sequential process. For the synthesis of an A₈B₈ miktoarm star copolymer, where 'A' is polystyrene (PS) and 'B' is polyisoprene (PI), living polystyryl anions are first reacted with the Si-Cl₁₆ linking agent. nih.govuoi.gr Due to steric hindrance, the bulky polystyryl anions react with only a subset of the available chlorosilane sites, leading to an intermediate star with reactive chlorosilane groups remaining. rsc.orguoi.gr Subsequently, less sterically hindered living polyisoprenyl anions are introduced, which react with the remaining chlorosilane bonds to complete the formation of the A₈B₈ miktoarm star structure. rsc.orguoi.gr This precise, stepwise approach allows for the creation of well-defined, high-order miktoarm star copolymers with a high degree of molecular and compositional homogeneity. uoi.gr
Table 2: Role of this compound in Miktoarm Star Polymer Synthesis
| Component/Step | Description | Function of this compound | Resulting Polymer | Citation |
|---|---|---|---|---|
| Core Molecule Synthesis | Preparation of a multifunctional chlorosilane linking agent (e.g., S-Cl₁₆). | Transforms silicon-chloride (Si-Cl) bonds to silicon-vinyl (Si-CH=CH₂) groups. | Si{[CH₂CH₂Si(CH₃)][CH₂CH₂Si(CH₃)Cl₂]₂}₄ | rsc.orguoi.gr |
| Polymerization | Sequential living anionic polymerization of different monomers. | Not directly involved in polymerization, but in the synthesis of the essential linking agent. | A₈B₈ miktoarm star copolymer (e.g., Polystyrene₈-Polyisoprene₈). | nih.govuoi.gr |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of chemical systems. It offers a balance between accuracy and computational cost, making it suitable for studying complex reactions involving Grignard reagents.
DFT calculations have been instrumental in explaining the regioselectivity observed in reactions involving vinylmagnesium bromide. For instance, in the addition of this compound to γ-alkoxycyclobutenones, DFT studies at the B3LYP level of theory have been employed to understand the high regioselectivity favoring 1,4-addition. researchgate.netnih.gov These computational models help to elucidate why the formation of hydroxyketones is the predominant outcome. researchgate.netnih.gov
The regioselectivity of this compound addition to heteroaryl ketones, which can result in either C-alkylation or O-alkylation, has also been investigated. acs.orgmdpi.com The outcome of these reactions is dependent on the substituents on the vinyl group and their relative positions. mdpi.com Experimental results, supported by theoretical analysis, suggest that the delocalization ability of substituents on the carbonyl group plays a key role in directing the attack of this compound towards the oxygen atom (O-alkylation). mdpi.com Plausible mechanistic pathways involving polar intermediates for C-alkylation and radical intermediates for O-alkylation have been proposed based on these studies. mdpi.com
Theoretical calculations have also shed light on the kinetic and thermodynamic product selectivity in the synthesis of trivinylphosphine (B117729) oxide from the reaction of this compound and phosphoryl trichloride. mdpi.com These studies indicate that the reaction is both thermodynamically favorable and possesses rapid kinetics. mdpi.com
Table 1: Regioselectivity in this compound Reactions
| Reactant | Vinyl Grignard Reagent | Observed Product(s) | Reference |
| γ-alkoxycyclobutenone | This compound | Predominantly 1,4-addition product | researchgate.netnih.gov |
| Bis(2-benzothiazolyl)ketone | This compound | Exclusively O-alkylation product | mdpi.com |
| Bis(2-benzothiazolyl)ketone | 1-Propenylmagnesium bromide | Exclusively O-alkylation product | mdpi.com |
| Bis(2-benzothiazolyl)ketone | 1-Phenylmagnesium bromide | 7:3 ratio of C-alkylation to O-alkylation products | mdpi.com |
In the context of Grignard additions to pentacyclo- and hexacyclo-diones, geometry optimizations of model transition states at the Hartree-Fock level of theory have suggested that these reactions are under kinetic control. researchgate.net Furthermore, computational studies have proposed a mechanism for Grignard reagent formation that involves a neutral species, (RMg(II)X)Mg(n-1), as an intermediate, which then evolves irreversibly to the final Grignard reagent, RMgX. researchgate.net The study of a reaction involving the addition of this compound to a ketone showed that the resulting intermediate could be converted to an α-tetralone via a process involving an electrocyclic reaction. rsc.org
Table 2: Calculated Parameters for an Intermediate in the Reaction of TVPO and VMB
| Parameter | Value | Reference |
| Stabilization Energy | -6.56 kcal/mol | mdpi.com |
| Mg–Cα Bond Length | 2.143 Å | mdpi.com |
| Cβ–C=C Bond Length | 1.503 Å | mdpi.com |
| Cα-Cβ Bond Length | 1.551 Å | mdpi.com |
Studies on Grignard Reagent Stability and Reactivity
The stability and reactivity of Grignard reagents are influenced by factors such as the solvent and the equilibrium between different species in solution. DFT studies have been used to investigate the Schlenk equilibrium, which involves the Grignard reagent (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂). researchgate.net These studies have shown that the stabilization from solvent molecules, such as tetrahydrofuran (B95107) (THF), decreases in the order of MgX₂ > RMgX > R₂Mg. researchgate.net Furthermore, magnesium compounds are generally more strongly solvated by THF compared to diethyl ether. researchgate.net
The structure of Grignard reagents in solution is often a thermodynamic equilibrium between monomeric forms and more complex species. mdpi.com For computational modeling, a simple solvated molecular structure is often used, taking this equilibrium into account. mdpi.com Ab initio quantum chemistry calculations have also been performed to determine the structure and vibrational spectra of related Grignard reagents like CH₃MgX and CH₃MgMgX (X = F, Cl, Br), providing insights into their fundamental properties. researchgate.net
Analysis of Frontier Orbital Densities and HOMO Coefficients
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The properties of the HOMO are related to the nucleophilicity of a molecule, while the LUMO governs its electrophilicity. youtube.com
Computational studies of the frontier orbital densities and HOMO coefficients have been used to predict the regioselectivity of vinylogous Michael reactions, which are related to reactions involving this compound. unc.eduamanote.com These analyses help to determine whether an electrophile will attack the α- or γ-position of a dienolate. amanote.com In a diastereoselective vinylogous Michael cascade involving this compound, the reagent acts as a highly discriminating nucleophile. unc.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical stability. researchgate.net A larger gap suggests higher stability. researchgate.net Analysis of the coefficients of the atomic orbitals that contribute to the HOMO can pinpoint the most nucleophilic site in a molecule. youtube.com For instance, the atom with the largest coefficient in the HOMO is typically the site of electron donation. youtube.com Furthermore, second-order perturbation theory analysis within the Natural Bond Orbital (NBO) basis can be used to calculate stabilization energies between orbitals, providing a quantitative measure of donor-acceptor interactions. mdpi.com In one study, the stabilization energy for a C···Mg interaction was found to be significantly higher than for an O···Mg interaction (42 kcal/mol vs. 16 kcal/mol), indicating that the carbon atom acts as a stronger nucleophile in forming a coordination bond with the magnesium atom. mdpi.com
Analytical and Monitoring Techniques for Vinylmagnesium Bromide Reactions
In-situ Spectroscopy for Reaction Monitoring
In-situ spectroscopy allows for the continuous analysis of a chemical reaction in real-time, directly within the reaction vessel. hzdr.de This provides immediate feedback on critical process parameters and species concentrations.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring Grignard reactions, including those involving vinylmagnesium bromide. acs.orgmt.com By inserting an Attenuated Total Reflection (ATR) probe directly into the reactor, FTIR can track changes in the concentration of reactants and the formation of the Grignard reagent. ntnu.noacs.org
A primary application of in-situ FTIR is the definitive identification of reaction initiation. acs.org The high exothermicity of Grignard reagent formation poses a significant safety risk, especially if the starting halide accumulates before the reaction begins. hzdr.deacs.org FTIR spectroscopy can monitor the concentration of the vinyl bromide, showing a decrease in its characteristic infrared absorbance as it is consumed to form this compound, confirming that initiation has occurred and it is safe to proceed with the addition of the remaining halide. acs.org
Furthermore, FTIR can be used to continuously monitor the concentration of the organic halide throughout the process, ensuring the reaction does not stall. acs.org It has also been demonstrated as an effective tool for the in-situ monitoring of titration reactions of various Grignard reagents, including vinylmagnesium chloride, a closely related compound. nih.govresearchgate.net This provides a method for determining the concentration of the active Grignard reagent and can serve as a cross-validation for other analytical techniques like potentiometric titration. nih.gov
Table 1: Applications of FTIR Spectroscopy in this compound Reactions
| Application | Description | Key Advantages |
|---|---|---|
| Reaction Initiation Detection | Monitors the consumption of vinyl bromide to confirm the start of the Grignard formation. acs.org | Enhances process safety by preventing the accumulation of unreacted halide. hzdr.deacs.org |
| Reactant Monitoring | Continuously tracks the concentration of the organic halide throughout the reaction. acs.org | Allows for real-time control and detection of reaction stalling. acs.org |
| Concentration Determination | Used in-line to monitor titrations for quantifying the Grignard reagent. nih.govresearchgate.net | Provides an alternative or cross-validation method for determining reagent concentration. nih.gov |
| Solvent Quality Control | Can quantify the amount of water present in the solvent (e.g., THF). acs.org | Ensures the solvent is sufficiently dry, which is critical for Grignard synthesis. acs.org |
Near-Infrared (NIR) spectroscopy is another valuable Process Analytical Technology (PAT) tool used for the real-time monitoring of Grignard reactions. ntnu.noresearchgate.net NIR spectroscopy measures the overtones and combination bands of molecular vibrations, making it suitable for quantifying components like moisture and organic compounds in a reaction mixture. azooptics.comscionir.com
In the context of this compound reactions, on-line NIR spectroscopy can be employed to determine the concentrations of reactants and products. researchgate.net This data can then be used to control process parameters, such as the feed rate of the vinyl bromide. researchgate.net By automating the monitoring of the reactant feed, NIR spectroscopy helps to prevent excessive accumulation of the reactant, thereby improving the safety and efficiency of the process. researchgate.net While its broad spectral features can sometimes limit specificity compared to mid-infrared techniques, its non-invasive and rapid nature makes it highly suitable for continuous manufacturing environments. azooptics.com
Table 2: Applications of NIR Spectroscopy in this compound Reactions
| Application | Description | Key Advantages |
|---|---|---|
| On-line Concentration Monitoring | Determines the concentration of reactants and products in real-time. researchgate.net | Enables quantitative analysis for process control. researchgate.net |
| Automated Process Control | NIR data is used to control the feed rate of the reactant pump. researchgate.net | Improves process safety by avoiding reactant accumulation and enhances efficiency. researchgate.net |
| Quality Control | Measures critical parameters such as moisture content. scionir.com | Ensures consistent product quality and yield. azooptics.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the on-line monitoring of chemical reactions, including the formation and subsequent reactions of this compound. nih.govuwa.edu.au Its main advantage is the matrix-independent linearity between the measured signal and the concentration of a species, which simplifies quantification compared to other spectroscopic methods. nih.gov
On-line NMR has been successfully implemented to monitor Grignard reactions even when they involve solid species, such as magnesium turnings, which can be challenging for optical spectroscopy techniques. nih.gov The combination of continuous flow processes with on-line NMR monitoring allows for the rapid optimization of reaction conditions for Grignard reagent preparation. uwa.edu.au
A specific research application involved monitoring the Zweifel olefination reaction of a tertiary boronic ester with this compound using ¹¹B NMR spectroscopy. nih.gov This analysis revealed that the reaction did not simply form the expected vinyl boronate complex. Instead, an over-addition of this compound occurred, leading to a trivinyl boronate complex. nih.gov This detailed mechanistic insight, provided by in-situ NMR, is crucial for understanding and optimizing the synthesis of specific target molecules. nih.gov
Table 3: Research Findings from NMR Monitoring of this compound Reactions
| Study Focus | NMR Technique | Key Findings |
|---|---|---|
| Grignard Reagent Formation | On-line ¹H NMR | Demonstrated feasibility of monitoring reagent formation in a continuous flow fluidized bed reactor. uwa.edu.au Allowed for rapid optimization of reaction conditions. uwa.edu.au |
| Grignard Coupling Reaction | On-line NMR | Proved capable of monitoring reactions with high solids content, where optical methods often fail. nih.gov Enabled feedback control for self-optimizing synthesis. nih.gov |
Mass Spectrometry Techniques
Mass spectrometry (MS) offers high sensitivity and specificity for identifying and quantifying components in a reaction mixture. When coupled with continuous sampling techniques, it becomes a potent tool for real-time reaction monitoring.
Pressurized Sample Infusion (PSI) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a simple and effective method for the continuous, real-time monitoring of chemical reactions. uvic.cawhiterose.ac.uk The technique involves applying a slight overpressure of an inert gas (like nitrogen or argon) to the reaction flask, which pushes the solution through a capillary directly into the mass spectrometer's ESI source. uvic.caresearchgate.net
This method is particularly well-suited for air- and moisture-sensitive reactions, such as those involving this compound, as it allows for analysis in a closed, inert environment. uvic.cawhiterose.ac.uk PSI-ESI-MS can provide time-course information on a scale of seconds to minutes, making it ideal for tracking the abundance of starting materials, intermediates, and products throughout the reaction. researchgate.netresearchgate.net The combination of PSI-ESI-MS for monitoring catalytic intermediates and NMR for tracking product formation provides a complementary and powerful approach to investigating complex reaction mechanisms. uvic.ca
Table 4: Principles and Applications of PSI-ESI-MS
| Feature | Description | Relevance to this compound Reactions |
|---|---|---|
| Sampling Method | A positive pressure of inert gas continuously infuses the reaction solution into the ESI-MS source. uvic.caresearchgate.net | Enables monitoring of air- and moisture-sensitive species without exposure to the atmosphere. uvic.ca |
| Data Acquisition | Provides real-time data on the abundance of ions in solution. whiterose.ac.uk | Allows for tracking of reactants, catalytic intermediates, and products as they form and are consumed. researchgate.net |
| Time Scale | Suitable for monitoring reactions over a time scale of seconds to minutes. uvic.ca | Ideal for capturing the kinetics of fast organometallic reactions. uvic.ca |
| Complementarity | Can be used alongside other techniques like NMR. uvic.ca | Provides detailed information on ionic intermediates while NMR quantifies bulk product formation. uvic.ca |
Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. lboro.ac.uknih.gov In IMS-MS, ions are first separated based on their mobility through a gas-filled drift tube under the influence of a weak electric field before they enter the mass analyzer. lboro.ac.uknih.gov This mobility is related to the ion's size, shape, and charge, allowing for the separation of species that may have the same mass-to-charge ratio (isobars) but different structures (isomers). lboro.ac.uknih.gov
For complex organometallic reactions involving this compound, IMS-MS can be invaluable for characterizing the intricate mixture of reactants, intermediates, products, and catalyst states that may exist simultaneously. lboro.ac.ukchemrxiv.org It has the capability to identify and monitor reaction intermediates that might not be detectable by other means. lboro.ac.uk By comparing experimentally measured collision cross-sections (a measure of the ion's size and shape) with calculated values for proposed structures, IMS-MS can provide confident structural assignment of observed ions, offering deep mechanistic insights. nih.gov
Table 5: Capabilities of Ion Mobility-Mass Spectrometry (IMS-MS)
| Capability | Description | Relevance to this compound Reactions |
|---|---|---|
| Multi-dimensional Separation | Separates ions based on mass-to-charge (m/z), size, and shape. lboro.ac.uk | Resolves complex mixtures containing isomers and isobars common in organometallic catalysis. researchgate.net |
| Structural Characterization | Provides information about the three-dimensional structure of ions. nih.gov | Helps in the confident identification of transient intermediates and different catalyst forms. nih.gov |
| Reaction Monitoring | Can identify and track reactants, products, catalysts, and intermediates over time. lboro.ac.uk | Offers a detailed view of the entire reaction network, including species not previously detected. lboro.ac.uk |
Table 6: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vinyl bromide |
| Vinylmagnesium chloride |
| Magnesium |
| Tetrahydrofuran (B95107) (THF) |
| Water |
| Boronic ester |
| Vinyl boronate complex |
| Trivinyl boronate complex |
| Nitrogen |
Calorimetric Measurements for Exothermicity and Safety
The formation of this compound and its subsequent reactions are energetic processes, and understanding their thermal behavior is paramount for safe implementation, particularly on an industrial scale. hzdr.de Reaction calorimetry is an indispensable tool for quantifying the heat evolved during these reactions, providing critical data for assessing thermal risks and designing safe, scalable chemical processes. chem-soc.si By measuring the heat of reaction, heat release rate, and any potential for thermal accumulation, chemists and chemical engineers can develop robust safety protocols.
Grignard reactions, including those with this compound, are known for their significant exothermicity and the potential for hazardous conditions arising from the spontaneous heat release, especially during the initiation phase. hzdr.de Reaction calorimeters, such as the RC1 series, are the industry standard for obtaining high-quality thermodynamic data. chem-soc.simt.com These instruments measure the heat flow under process conditions, allowing for the determination of the total heat of reaction by integrating the heat flow over time. chem-soc.si This information is fundamental to understanding the reaction's progress, its kinetics, and its hazard potential. mt.com
A key safety parameter derived from calorimetric studies is the Maximum Temperature of the Synthesis Reaction (MTSR). hzdr.de This value represents the highest temperature the reaction mixture could reach in a worst-case scenario, such as a cooling failure, assuming adiabatic conditions. hzdr.de The MTSR, along with the associated maximum pressure, is critical for designing appropriate safety measures. hzdr.de
Detailed calorimetric studies on reactions involving organocuprates derived from this compound have been conducted to determine reaction enthalpies and the corresponding adiabatic temperature rises for all exothermic events in a complex synthesis sequence. chem-soc.si Such in-depth process knowledge is crucial for cost savings and ensuring operational safety. chem-soc.si
Interactive Table: Thermodynamic Data from Calorimetric Measurements
| Parameter Measured | Significance for Safety | Typical Instrumentation | Reference |
| Heat of Reaction (ΔHᵣ) | Determines the total amount of energy released. Essential for designing cooling systems and assessing the overall hazard. | Reaction Calorimeter (e.g., RC1e, RC1mx) | mt.com |
| Heat Release Rate (qᵣ) | Indicates the speed at which heat is generated. Crucial for ensuring the cooling capacity is not overwhelmed. | Reaction Calorimeter | |
| Thermal Accumulation | The amount of unreacted material that could potentially react uncontrollably. A high accumulation signifies a higher risk. | Reaction Calorimeter | |
| Maximum Temperature of the Synthesis Reaction (MTSR) | Predicts the peak temperature in case of a cooling failure, indicating the potential for runaway reactions and secondary decompositions. | Reaction Calorimeter, Calculation based on heat of reaction and heat capacity. | hzdr.de |
| Adiabatic Temperature Rise (ΔTₐd) | The theoretical temperature increase of the reaction mass if no heat is exchanged with the surroundings. Directly related to the heat of reaction and heat capacity of the system. | Reaction Calorimeter | chem-soc.si |
Process Control and Automation Strategies
Effective process control and automation are critical for the safe and efficient execution of reactions involving this compound. hzdr.de The high reactivity and exothermicity of Grignard reactions necessitate robust monitoring and control systems to prevent hazardous situations, such as thermal runaways. hzdr.dehzdr.de
A primary challenge in controlling these reactions is the often-present induction period, which can lead to the accumulation of unreacted reagents. hzdr.de If the reaction then initiates suddenly, the rapid release of stored energy can overwhelm the cooling system. hzdr.de To mitigate this, modern process control strategies have moved from conventional methods, like operating at the solvent's boiling point with a reflux condenser, to using pressurized reactors with isoperibolic temperature control. hzdr.dehzdr.de This approach allows for more effective real-time monitoring. hzdr.de
Several in-situ analytical techniques are employed for real-time monitoring and control:
Primary Process Signals: Monitoring basic signals like temperature and pressure can provide initial indications of reaction initiation and progress. hzdr.de
In-situ FTIR Spectroscopy: This technique allows for the real-time tracking of reactant, intermediate, and product concentrations. hzdr.denih.gov It has been successfully used to monitor Grignard reactions and can be used to detect the endpoint of titrations for determining Grignard reagent concentration. nih.gov
Real-time Heat/Mass Balancing: This approach provides an estimation of the hazard potential by quantifying the accumulation of reactive species in the reaction mixture. hzdr.de
Inline Near-Infrared (NIR) Spectroscopy: NIR has been utilized to monitor the continuous synthesis of an active pharmaceutical ingredient (API) intermediate via a Grignard reaction. dtu.dkacs.org It enables the real-time quantification of substrates without the need for sample dilution, which is an advantage over traditional offline HPLC methods. dtu.dkacs.org
The data from these monitoring techniques can be integrated into a feedforward-feedback control loop. dtu.dkacs.org This allows for the precise dosing of reactants to maintain the reaction as close as possible to the stoichiometric ratio, which is crucial for maximizing yield and minimizing the formation of impurities. dtu.dkacs.orgresearchgate.net Automation based on these real-time analytical methods paves the way for more reliable and safer manufacturing processes. dtu.dkacs.org
Interactive Table: Process Control and Automation Techniques
| Technique | Principle of Operation | Application in this compound Reactions | Reference |
| In-situ FTIR Spectroscopy | Measures the infrared absorption of the reaction mixture to determine the concentration of different chemical species. | Real-time monitoring of reactant consumption and product formation; characterization of reaction species. | hzdr.denih.gov |
| Inline NIR Spectroscopy | Measures the near-infrared absorption of the reaction mixture. | Continuous monitoring of reactant concentrations to enable feedback control of reagent dosing. | dtu.dkacs.org |
| Real-time Heat/Mass Balancing | Calculates the amount of reacted and unreacted material based on energy and mass inputs and outputs. | Detection of reaction start-up and estimation of hazardous educt accumulation. | hzdr.de |
| Potentiometric Titration | Measures the potential difference to determine the concentration of the Grignard reagent. | Accurate determination of this compound concentration before or during the reaction. | nih.govresearchgate.net |
| Feedforward-Feedback Control Loop | Uses a process model (feedforward) and real-time measurements (feedback) to adjust process parameters. | Precise control of reactant dosing to maintain stoichiometry, improving yield and safety. | dtu.dkacs.org |
Laboratory Safety and Handling Protocols for Vinylmagnesium Bromide
General Safety Guidelines for Organometallic Reagents
Organometallic reagents, including vinylmagnesium bromide, are a class of compounds characterized by a carbon-metal bond. solubilityofthings.com Their reactivity, which is fundamental to their utility in synthesis, also renders them hazardous. solubilityofthings.com General safety guidelines for handling these reagents are crucial to mitigate risks such as fire, explosion, and chemical burns. rowan.edufgcu.edu It is imperative that all work with such reagents be conducted in a controlled environment, specifically within a laboratory fume hood or a glove box, to minimize exposure and prevent accidental ignition. rowan.eduutexas.edu An inert atmosphere, typically nitrogen or argon, is required to prevent decomposition by moisture or air. researchgate.net Before commencing any procedure, a thorough risk assessment should be conducted, and all necessary safety equipment must be readily available. rowan.edu It is also recommended that personnel never work alone when handling highly hazardous materials like this compound. fgcu.edu
Ventilation Requirements (Fume Hoods)
Proper ventilation is a critical engineering control for safely handling this compound. solubilityofthings.com
Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood. rowan.eduutexas.edu The sash should be kept at the lowest possible position to act as a physical barrier. utexas.edu
Glove Box: For procedures requiring a strictly inert atmosphere, a glove box is the preferred containment method. utexas.eduubc.ca
The use of a fume hood or glove box is essential to contain flammable and toxic vapors, and to protect the user from potential fires and explosions. rowan.eduutexas.edu
Specific Hazards of this compound
This compound is a highly reactive organometallic compound that presents several significant hazards in a laboratory setting. Its safe handling requires a thorough understanding of its specific hazardous properties.
Flammability and Pyrophoric Nature
Some sources describe solutions of this compound as pyrophoric, meaning they can ignite spontaneously on contact with air. haz-map.comnih.govfgcu.edu The risk of fire is significant, and the compound should be kept away from heat, sparks, open flames, and other ignition sources. tcichemicals.comcymitquimica.com It is crucial to use non-sparking tools and explosion-proof equipment when handling this reagent. fishersci.comcymitquimica.comguidechem.com
Reactivity with Water and Air
One of the most significant hazards of this compound is its violent reactivity with water. fishersci.comguidechem.com In contact with water or moisture, it reacts to release extremely flammable gases which may ignite spontaneously. tcichemicals.comfishersci.comcymitquimica.com This reaction is vigorous and can cause a flash fire. fishersci.com Therefore, it is imperative to handle and store the compound under an inert gas, such as nitrogen or argon, and to protect it from moisture at all times. cymitquimica.comguidechem.comcymitquimica.com
Exposure to air can also be hazardous. guidechem.com The compound can form explosive peroxides, especially on prolonged storage. fishersci.comhaz-map.comnih.gov Containers of this compound should be dated upon opening and tested periodically for the presence of peroxides. fishersci.com
Corrosive Properties
This compound is corrosive and can cause severe skin burns and eye damage. tcichemicals.comcymitquimica.comguidechem.com Contact with the skin or eyes requires immediate and thorough rinsing with water. tcichemicals.comcanbipharm.com The material is described as being extremely destructive to the tissue of the mucous membranes and upper respiratory tract. fgcu.edu Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, is essential during handling.
Emergency Procedures and Spill Management
Given the hazardous nature of this compound, it is essential to have established emergency procedures and appropriate materials for spill management.
Spill Kits and Absorbent Materials
In the event of a spill, the area should be evacuated, and all ignition sources must be eliminated. cymitquimica.comcanbipharm.com For minor spills, absorbent materials can be used to confine the substance. fgcu.edu
Table 1: Recommended Absorbent Materials for this compound Spills
| Absorbent Material | Application Notes | Source |
|---|---|---|
| Dry Sand | Smother and cover the spill completely. | fgcu.eduguidechem.com |
| Powdered Lime (Soda Ash) | Use to completely smother and cover any small spill. | fgcu.edu |
| Vermiculite | Absorb or cover the spill. | cymitquimica.com |
| Earth | Absorb or cover the spill. | cymitquimica.com |
| Chemizorb® | A liquid-absorbent material for careful uptake of the spill. |
It is crucial not to use water or neutralizing agents on large spills, as this will exacerbate the hazard. cymitquimica.com After absorption, the waste should be collected in labeled containers for proper disposal. fgcu.educymitquimica.com
Fire Extinguishing Agents for Organometallics
Fires involving organometallic compounds like this compound are classified as Class D fires. uwindsor.cailpi.com Water must not be used to extinguish these fires due to the violent reaction. cymitquimica.comguidechem.com If only water is available, flooding quantities may be used from a protected location, but this is a last resort. cymitquimica.com
Table 2: Suitable Fire Extinguishing Agents for this compound
| Extinguishing Agent | Description | Source |
|---|---|---|
| Dry Powder (Class D) | Specifically designed for combustible metal fires. Examples include graphite-based powders or sodium chloride-based agents. | uwindsor.cailpi.com |
| Dry Sand | Can be used to smother the fire. | cymitquimica.comguidechem.com |
| Soda Ash (Sodium Carbonate) | Can be used for small fires. | cymitquimica.comilpi.com |
| Dry Chemical | Can be used for small fires. | cymitquimica.com |
For small fires, dry chemical, soda ash, or lime are recommended. cymitquimica.com For larger fires, dry sand or allowing the fire to burn out while withdrawing personnel may be necessary. cymitquimica.com It is important to distinguish "dry powder" agents for Class D fires from "dry chemical" agents used for other fire classes, as some dry chemicals can react explosively with combustible metals. uwindsor.ca
First Aid for Exposure
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following are recommended actions based on the route of exposure:
General Advice: In all cases of exposure, it is imperative to show the safety data sheet to the attending medical professional. First aiders should ensure their own safety before attempting to assist.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. fishersci.com It is critical to seek immediate medical attention. fishersci.com The removal of contact lenses should only be performed by trained personnel. cymitquimica.com
Skin Contact: Promptly wash the affected skin area with plenty of water for a minimum of 15 minutes. fishersci.com Any contaminated clothing and gloves must be removed and laundered before reuse. fishersci.comcanbipharm.com For severe burns, immediate medical attention is necessary. canbipharm.com In some instances, it may be recommended to brush off loose particles from the skin and immerse the affected area in cool water or wrap it in wet bandages. cymitquimica.comtcichemicals.com
Inhalation: If a person inhales this compound, they should be moved to an area with fresh air. If the individual is not breathing, artificial respiration should be administered, but mouth-to-mouth resuscitation should be avoided if the substance was ingested or inhaled. fishersci.com Immediate medical assistance is required. fishersci.comcanbipharm.com
Ingestion: If this compound is swallowed, the victim's mouth should be rinsed with water. Do not induce vomiting. cymitquimica.comtcichemicals.com Immediate medical attention is essential. fishersci.com
Safe Storage and Disposal
The safe handling of this compound extends to its proper storage and disposal to prevent accidents and environmental contamination.
Incompatible Materials
This compound is highly reactive and must be stored away from a variety of substances to prevent dangerous chemical reactions. It reacts violently with water. fishersci.com Other materials to avoid include:
Acids fishersci.comfishersci.comforecastchemicals.com
Bases fishersci.comfishersci.com
Alcohols fishersci.comfishersci.com
Oxidizing agents
Oxygen
Exposure to moist air or water should be strictly avoided. fishersci.com
Waste Management Procedures
Proper disposal of this compound waste is critical to ensure safety and environmental protection.
General Procedures: Unused or unwanted this compound must be destroyed through hydrolysis and/or neutralization in a suitable reaction flask with adequate cooling. fgcu.edu Any remaining hazardous reactive materials in containers should never be left open to the atmosphere. fgcu.edu It is recommended to contact a licensed professional waste disposal service to dispose of this material. cymitquimica.com
Spill Cleanup: In the event of a spill, the area should be evacuated. fgcu.edu For minor spills, if the individual is trained and there is no hazardous exposure, they can proceed with cleanup using appropriate personal protective equipment. fgcu.edu The spilled material can be covered with dry sand or soda ash (powdered lime). fgcu.edu Spill waste should be double-bagged in clear plastic bags, labeled, and taken to a designated chemical waste pick-up location. fgcu.edu It is important not to let the product enter drains.
Container Disposal: Empty containers may still contain hazardous residues and should be treated as such. cymitquimica.com They should be disposed of as unused products. cymitquimica.com Even after cleaning, drum seams may retain enough solvent to create an explosive atmosphere. cymitquimica.com
Below is a table summarizing the key safety information for this compound:
| Aspect | Details | Citations |
| Eye Contact First Aid | Immediately flush with water for at least 15 minutes, seek immediate medical attention. | fishersci.comcymitquimica.com |
| Skin Contact First Aid | Wash with water for at least 15 minutes, remove contaminated clothing. | fishersci.comcanbipharm.com |
| Inhalation First Aid | Move to fresh air, provide artificial respiration if necessary (no mouth-to-mouth), seek immediate medical attention. | fishersci.comcanbipharm.com |
| Ingestion First Aid | Rinse mouth with water, do not induce vomiting, seek immediate medical attention. | fishersci.comcymitquimica.comtcichemicals.com |
| Incompatible Materials | Water, Acids, Bases, Alcohols, Oxidizing agents, Oxygen. | fishersci.comfishersci.comforecastchemicals.com |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition. Store under an inert gas. | fishersci.comcanbipharm.comglentham.com |
| Waste Disposal | Neutralize through hydrolysis, use a licensed disposal service, do not dispose of in drains. | fgcu.educymitquimica.com |
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Methodologies
The control of stereochemistry is a paramount goal in modern organic synthesis. For vinylmagnesium bromide, research is actively pursuing new methods to achieve high levels of enantioselectivity and diastereoselectivity in its addition reactions to prochiral substrates.
A significant challenge has been the direct catalytic asymmetric addition of vinyl Grignard reagents to aldehydes. nih.gov One approach involves the use of chiral ligands to create a chiral environment around the magnesium center. For instance, magnesium complexes of chiral BINOL derivatives, such as (S)-3,3'-dimethyl BINOLate, have been shown to catalyze the vinylation of aldehydes with this compound, achieving enantiomeric excesses (ee) up to 63%. nih.govresearchgate.net This catalysis often requires deactivating the highly reactive Grignard reagent with additives like bis(2-[N,N'-dimethylamino]ethyl) ether (BDMAEE) to allow the chiral catalyst to effectively control the reaction pathway. nih.govresearchgate.net
Another strategy involves the use of substrates containing chiral auxiliaries or stereodirecting groups. The addition of this compound to chiral non-racemic nitrones has been used to synthesize a variety of alkaloids and other biologically active polyhydroxylated pyrrolidines with excellent diastereoselectivity. Similarly, employing an N-tosylamide as a stereodirecting group on a Garner's aldehyde derivative resulted in a highly anti-diastereoselective vinyl Grignard addition (8.5:1 dr), a significant improvement over the N-Boc protected equivalent. thieme-connect.com
Lewis acids are also employed to mediate stereoselectivity. In the addition of this compound to α-alkoxy aldehydes, the use of magnesium bromide-diethyl etherate can form a bidentate chelation complex, leading to good Felkin-Anh selectivity through a five-membered ring intermediate. researchgate.net These methodologies showcase a clear trend towards achieving precise three-dimensional control in reactions involving the addition of the vinyl group from this compound.
| Methodology | Substrate | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Addition | Aldehydes | Magnesium (S)-3,3'-dimethyl BINOLate / BDMAEE | Up to 63% ee | nih.govresearchgate.net |
| Substrate-Controlled Diastereoselective Addition | N-Tosyl Garner's Aldehyde | This compound | 8.5:1 dr (anti-selective) | thieme-connect.com |
| Lewis Acid Mediated Addition | α-Alkoxy Aldehyde | MgBr₂·OEt₂ | Good Felkin selectivity | researchgate.net |
| Diastereoselective Addition | Chiral Nitrones | This compound | Excellent trans-selectivity |
Exploration of New Catalytic Systems for Coupling Reactions
Cross-coupling reactions are fundamental for carbon-carbon bond formation, and this compound is a key nucleophile in Kumada-type couplings. Research is focused on developing new, more robust, and functional-group-tolerant catalytic systems.
Nickel-based catalysts have emerged as powerful tools for this purpose. For instance, the Kumada cross-coupling of this compound with vinyl phosphates, catalyzed by specific nickel(II) precatalysts like [(dppe)NiCl₂], provides an operationally simple and scalable method for synthesizing 2-substituted 1,3-dienes. mdpi.comacs.org This reaction is notable for its mild conditions, low catalyst loadings, and short reaction times. acs.org For substrates with sensitive functional groups like esters or nitriles, a Negishi variant has been developed. acs.org Other research has shown that nickel catalysts can facilitate the unique cross-coupling of vinylmagnesium chloride with alkyl halides, including less reactive alkyl fluorides, to produce 2-alkyl-3-butenyl Grignard reagents. researchgate.net
Palladium catalysts also continue to be refined for vinylation reactions. While this compound's high basicity and nucleophilicity limit its functional group tolerance, palladium catalysis enables its direct use with certain functionalized aryl iodides and bromides. nih.gov A significant advancement is the development of Pd-catalyzed conjunctive cross-coupling reactions. These processes involve the formation of boron "ate" complexes from this compound and an organoboron compound (e.g., PhB(pin)), which then couple with aryl or alkenyl triflates. nih.gov The use of additives like sodium triflate (NaOTf) is crucial, as it both promotes the formation of the reactive "ate" complex and acts as a halide scavenger to prevent catalyst inhibition. nih.gov
These new catalytic systems are expanding the scope of this compound in cross-coupling chemistry, allowing for the construction of complex dienes and other vinylated structures that were previously difficult to access. acs.org
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate behavior of Grignard reagents. For this compound, computational modeling provides profound insights into reaction mechanisms, regioselectivity, and stereoselectivity that are often inaccessible through experimental means alone.
DFT studies have been instrumental in elucidating the factors that control the regioselectivity of this compound additions. In reactions with γ-alkoxycyclobutenones, DFT calculations at the B3LYP level of theory have explained the high regioselectivity observed for 1,4-addition. acs.orgresearchgate.net These studies model the intermediate compounds and transition states to reveal how complexation between the magnesium ion and the substrate's alkoxide group directs the nucleophilic attack. acs.org Similarly, in additions to heteroaryl ketones, computational analysis helps to rationalize the competition between C-alkylation and O-alkylation by examining the electronic effects of the heterocyclic rings. nih.gov
The fundamental mechanism of the Grignard reaction itself, including the debate between a polar nucleophilic pathway and a single-electron transfer (SET) pathway, is also being unraveled by computational methods. nih.gov Ab initio molecular dynamics (AIMD) and DFT calculations on model systems, such as CH₃MgCl with acetaldehyde (B116499), are providing answers regarding which species in the complex Schlenk equilibrium are reactive and what factors favor one mechanism over the other. nih.gov For example, models using acrolein and a tert-butyl Grignard reagent have been used to investigate the SET mechanism favored by conjugated carbonyls. nih.gov
Furthermore, computational tools are being integrated into undergraduate chemistry curricula to help students predict reaction outcomes. Students can use DFT calculations to predict the chemoselectivity of Grignard reagent formation and to calculate the NMR chemical shifts of potential products for comparison with experimental data. walisongo.ac.id These advanced modeling techniques are transforming the study of Grignard reactions from a collection of empirical observations to a predictive science, enabling more rational reaction design and optimization.
Integration of Real-time Monitoring and Automated Control in Synthesis
The highly exothermic and sensitive nature of Grignard reagent formation presents significant challenges for process control and safety, especially on a large scale. The integration of continuous flow chemistry with real-time process analytical technology (PAT) is a major trend addressing these issues.
Flow chemistry offers superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and preventing the formation of hotspots. mdpi.comresearchgate.net The synthesis of this compound and its subsequent reactions can be performed in continuous-flow reactors, such as packed-bed columns of magnesium turnings or microreactors. acs.orgacs.org This approach has been used for the preparation of vinylmagnesium chloride from vinyl chloride in a column-like reactor and for the reaction of this compound with heteroaryl ketones in a PFA capillary reactor, where ultrasound was used to prevent clogging. acs.orgacs.org
A key enabling technology for automated control is inline monitoring. FT-IR spectroscopy is particularly well-suited for monitoring Grignard reactions in real-time. researchgate.net By placing an IR probe directly in the flow stream, the conversion of the starting halide and the formation of the this compound can be tracked continuously. researchgate.net This real-time data allows for the rapid optimization of reaction conditions (e.g., residence time, temperature, reagent stoichiometry) and ensures consistent product quality. researchgate.netresearchgate.net The information from inline monitoring can be fed into an automated control system, which can adjust process parameters on the fly to maintain optimal conditions. researchgate.net
The combination of flow reactors and inline analytics represents a paradigm shift in how Grignard reactions are performed, moving towards safer, more efficient, and highly controlled automated synthesis. mdpi.comflowphotochem.eu
Sustainable and Green Chemistry Approaches in Grignard Reactions
The principles of green chemistry are increasingly influencing the design of synthetic routes, and Grignard reactions are no exception. researchgate.net A primary focus is the replacement of traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) with more environmentally benign alternatives. umb.edursc.org
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior green solvent for Grignard reactions. rsc.orgrsc.org Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF offers several advantages: it has a higher boiling point and lower water miscibility than THF, which simplifies workup procedures and reduces waste. rsc.org Studies have shown that for many Grignard reactions, including those with aryl and benzyl (B1604629) halides, 2-MeTHF provides equal or even superior performance, notably in suppressing the formation of Wurtz coupling byproducts. rsc.orgrsc.org
Another promising green solvent is cyclopentyl methyl ether (CPME). carloerbareagents.com Like 2-MeTHF, CPME has a high boiling point, low water solubility, and is more resistant to peroxide formation than traditional ethers. rsc.orgcarloerbareagents.com The use of these greener solvents is being encouraged by initiatives like the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) to make organometallic chemistry more sustainable. rsc.org
Beyond solvents, other green approaches are being explored. Mechanochemistry, which involves conducting reactions by mechanical milling in the absence of bulk solvents, has been described for Grignard reactions and represents a significant step towards waste reduction. soton.ac.uk Additionally, replacing hazardous reagents like vinyl bromide, a suspected carcinogen with a low boiling point, with greener alternatives such as vinyl esters or vinyl sulfonates in cross-coupling reactions is another active area of research. mdpi.com These efforts reflect a collective move to align the powerful synthetic utility of Grignard reagents with the critical goals of sustainability and environmental responsibility.
| Green Solvent | Key Advantages | Source | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, lower water miscibility, less prone to peroxide formation, suppresses Wurtz coupling. | Renewable resources (e.g., corn cobs) | umb.edursc.orgrsc.org |
| Cyclopentyl Methyl Ether (CPME) | Higher boiling point, limited water solubility, resistant to peroxide formation, greater stability in acidic/basic media. | Cyclopentene | rsc.orgcarloerbareagents.com |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and handling vinylmagnesium bromide in inert atmospheres?
- Methodological Answer : Synthesis requires strict exclusion of moisture and oxygen. Use anhydrous solvents (e.g., THF or diethyl ether) and a Schlenk line or glovebox for preparation. Quenching excess reagent post-reaction should be done with saturated ammonium chloride or alcohol to avoid violent exotherms . Monitor reaction progress via GC-MS or NMR to confirm reagent activity. Safety protocols, including flame-resistant lab gear and proper ventilation, are mandatory due to pyrophoric hazards .
Q. How does solvent choice impact the stability and reactivity of this compound?
- Methodological Answer : Solvents with low polarity (e.g., THF) stabilize the Grignard reagent by coordinating to magnesium, enhancing nucleophilicity. Polar aprotic solvents may reduce reactivity. Stability tests under varying solvent conditions (via titration or spectroscopic monitoring) reveal optimal storage durations. Degradation products (e.g., Mg(OH)Br) form in humid environments, necessitating Karl Fischer titration for moisture quantification .
Q. What experimental controls are essential to ensure reproducibility in this compound-mediated couplings?
- Methodological Answer : Include controls for:
- Moisture/Oxygen Exclusion : Blank reactions under inert vs. ambient conditions to assess decomposition rates.
- Reagent Activity : Titration with diphenylacetic acid to determine concentration.
- Side Reactions : Use deuterated solvents in NMR to track protonation pathways.
Document deviations in stoichiometry or temperature, as minor changes significantly alter yields .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Analyze byproducts via HPLC-MS to identify contaminants (e.g., residual bromide salts).
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates using in situ IR spectroscopy.
- Substrate Compatibility : Screen steric/electronic effects of electrophiles (e.g., aldehydes vs. ketones) using Hammett plots .
Q. What mechanistic insights explain this compound’s regioselectivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal transition-state geometries favoring β-addition due to lower activation energy. Experimental validation involves isotopic labeling (e.g., D₂O quenching) to track protonation sites. Compare with allylic Grignard analogs to distinguish steric vs. electronic contributions .
Q. How do decomposition pathways of this compound affect its storage and reactivity?
- Methodological Answer : Decomposition generates Mg(OH)Br and ethylene gas under moisture exposure. Accelerated aging studies (e.g., 40°C/75% RH) coupled with gas chromatography quantify ethylene release rates. Stabilizers like 1,2-diaminoethane can chelate Mg²⁺, reducing degradation—assess efficacy via Arrhenius plots of decomposition kinetics .
Q. What computational tools optimize reaction conditions for this compound in large-scale syntheses?
- Methodological Answer : COMSOL Multiphysics models heat transfer and mixing efficiency in flow reactors. Machine learning algorithms (e.g., Bayesian optimization) predict optimal solvent ratios and temperatures. Validate with microreactor trials to minimize exotherms and maximize throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
